molecular formula C8H14ClNO2 B14873114 Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride

Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride

Cat. No.: B14873114
M. Wt: 191.65 g/mol
InChI Key: KRZDAOFXPMCTMX-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride is an organic compound with the molecular formula C8H13NO2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride typically involves the use of octahydrocyclopenta[c]pyrrole as a starting material. One common method includes the protection of the nitrogen atom in octahydrocyclopenta[c]pyrrole, followed by a reaction with lithium alkylide in the presence of a chiral organic ligand at temperatures ranging from -50°C to -78°C. The reaction product is then treated with carbon dioxide or ethyl chloroformate to yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and scalability. The process involves similar steps as the synthetic routes but is adapted for large-scale production. This includes the use of bulk solvents like tetrahydrofuran, methyl tert-butyl ether, and dioxane, and ensuring precise control over reaction conditions to maintain high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biomolecules and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Octahydrocyclopenta[c]pyrrole: A precursor to the carboxylic acid derivative.

    Pyrrole-2-carboxylic acid: Another pyrrole derivative with different functional groups.

    Hexahydrocyclopenta[c]pyrrole: A structurally similar compound with fewer hydrogen atoms.

Uniqueness

Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(8)4-9-5-8;/h6,9H,1-5H2,(H,10,11);1H

InChI Key

KRZDAOFXPMCTMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2(C1)C(=O)O.Cl

Origin of Product

United States

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